Cas no 854267-20-2 (6-chloro-3-methyl-1-benzothiophene-2-sulfonamide)

6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophene-2-sulfonamide, 6-chloro-3-methyl-
- 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide
- 854267-20-2
- SCHEMBL5049535
- EN300-27733484
-
- インチ: InChI=1S/C9H8ClNO2S2/c1-5-7-3-2-6(10)4-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
- InChIKey: GPLNVXQKDKXKAQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 260.9684985Da
- どういたいしつりょう: 260.9684985Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733484-5.0g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 5g |
$4806.0 | 2023-05-25 | ||
Enamine | EN300-27733484-0.05g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 0.05g |
$1393.0 | 2023-09-10 | ||
Enamine | EN300-27733484-0.25g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 0.25g |
$1525.0 | 2023-09-10 | ||
Enamine | EN300-27733484-5g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 5g |
$4806.0 | 2023-09-10 | ||
Enamine | EN300-27733484-10g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 10g |
$7128.0 | 2023-09-10 | ||
Enamine | EN300-27733484-1g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 1g |
$1658.0 | 2023-09-10 | ||
Enamine | EN300-27733484-0.5g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 0.5g |
$1591.0 | 2023-09-10 | ||
Enamine | EN300-27733484-2.5g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 2.5g |
$3249.0 | 2023-09-10 | ||
Enamine | EN300-27733484-10.0g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 10g |
$7128.0 | 2023-05-25 | ||
Enamine | EN300-27733484-0.1g |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
854267-20-2 | 0.1g |
$1459.0 | 2023-09-10 |
6-chloro-3-methyl-1-benzothiophene-2-sulfonamide 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
6-chloro-3-methyl-1-benzothiophene-2-sulfonamideに関する追加情報
Comprehensive Overview of 6-Chloro-3-methyl-1-benzothiophene-2-sulfonamide (CAS No. 854267-20-2)
6-Chloro-3-methyl-1-benzothiophene-2-sulfonamide (CAS No. 854267-20-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiophene derivative is characterized by its unique molecular structure, featuring a chloro substitution at the 6-position and a methyl group at the 3-position, along with a sulfonamide functional group. These structural attributes contribute to its potential applications in drug discovery and material science.
The compound's CAS number 854267-20-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide for its role as a building block in synthesizing more complex molecules. Its sulfonamide moiety is particularly noteworthy, as this group is frequently found in bioactive compounds with antimicrobial or anti-inflammatory properties.
In recent years, the scientific community has shown growing interest in benzothiophene-based compounds due to their versatility in medicinal chemistry. Searches for "benzothiophene derivatives in drug design" or "sulfonamide applications in pharmaceuticals" reflect this trend. The compound's chloro-methyl substitution pattern also aligns with current research into targeted therapies, where small structural modifications can significantly alter biological activity.
From a synthetic chemistry perspective, 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide presents interesting challenges and opportunities. The presence of both electron-withdrawing (chloro and sulfonamide) and electron-donating (methyl) groups creates a unique electronic environment that can influence reactivity. This makes the compound valuable for studying structure-activity relationships, particularly in the development of heterocyclic pharmaceuticals.
The compound's potential extends beyond pharmaceuticals. In material science, benzothiophene derivatives are investigated for their optoelectronic properties. While 854267-20-2 itself may not be directly used in devices, its structural features contribute to the understanding of how sulfonamide-containing heterocycles interact in conjugated systems. This knowledge is crucial for designing organic semiconductors or light-emitting materials.
Quality control of 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the purity and structure of this compound. These methods ensure that researchers work with material that meets stringent standards, particularly when the compound serves as an intermediate in multi-step syntheses.
Environmental and safety considerations for CAS 854267-20-2 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this chemical. The growing emphasis on green chemistry has prompted investigations into more sustainable synthetic routes for such benzothiophene derivatives.
The commercial availability of 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide varies by supplier, with custom synthesis options often available for research quantities. Pricing typically reflects the compound's purity grade and the complexity of its synthesis. Researchers frequently search for "buy 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide" or "854267-20-2 supplier" when sourcing this material for their projects.
Patent literature reveals several applications of benzothiophene sulfonamides in various fields, though specific uses of 854267-20-2 may be protected by intellectual property rights. This underscores the importance of thorough patent searches before developing commercial applications based on this compound. The structural similarity to known bioactive molecules makes it a candidate for further investigation in multiple therapeutic areas.
Future research directions for 6-chloro-3-methyl-1-benzothiophene-2-sulfonamide may include exploration of its biological activity profile or modification of its structure to enhance specific properties. The compound's versatility as a synthetic intermediate ensures its continued relevance in chemical research, particularly as interest grows in sulfur-containing heterocycles for various applications.
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